KCa2 channel modulator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

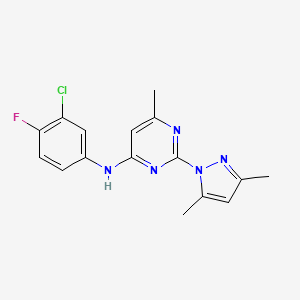

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN5/c1-9-7-15(20-12-4-5-14(18)13(17)8-12)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKGGZCJBHZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of KCa2 Channel Modulator 1 on KCa2.2 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of positive allosteric modulators on Small-Conductance Calcium-Activated Potassium (KCa2.2) channels. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the molecular interactions, quantitative effects, and experimental methodologies used to characterize these compounds.

Core Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators of KCa2.2 channels, such as 1-EBIO, NS309, CyPPA, and rimtuzalcap, do not directly activate the channel in the absence of calcium. Instead, they bind to a site distinct from the calcium-binding site on the channel-calmodulin (CaM) complex. This binding event enhances the channel's sensitivity to intracellular calcium, resulting in channel opening at lower calcium concentrations than would be required in the absence of the modulator.[1][2]

The fundamental mechanism involves the stabilization of the interaction between the calcium-bound N-lobe of calmodulin and the S4-S5 linker of the KCa2.2 channel subunit.[3][4] This stabilization promotes a conformational change in the channel's pore-forming S6 helices, leading to the opening of the ion conduction pathway.[4]

Signaling Pathway of KCa2.2 Channel Activation by a Positive Allosteric Modulator

The following diagram illustrates the step-by-step signaling cascade leading to the opening of the KCa2.2 channel in the presence of a positive allosteric modulator.

Quantitative Data on KCa2.2 Channel Modulators

The efficacy and potency of various positive allosteric modulators on KCa2.2 channels have been quantified using electrophysiological techniques. The following tables summarize key quantitative data for prominent modulators.

Table 1: Potency of Positive Allosteric Modulators on KCa2.2 Channels

| Modulator | EC₅₀ (µM) | Cell Type | Reference |

| 1-EBIO | 300 - 700 | Various | [1] |

| NS309 | ~1.7 | HEK293 | [1] |

| CyPPA | 7.48 ± 1.58 | HEK293 | [5][6] |

| Compound 2o | 0.99 ± 0.19 | HEK293 | [5][6] |

| Compound 2q | 0.64 ± 0.12 | HEK293 | [5][6] |

| Rimtuzalcap | ~5.1 | HEK293 | [1] |

Table 2: Effect of Positive Allosteric Modulators on the Apparent Ca²⁺ Sensitivity of KCa2.2a Channels

| Modulator (Concentration) | EC₅₀ for Ca²⁺ (µM) | Fold-Shift in Ca²⁺ Sensitivity | Cell Type | Reference |

| Control (No Modulator) | 0.35 ± 0.035 | - | HEK293 | [5][7] |

| Compound 2o (10 µM) | 0.11 ± 0.023 | ~3.2 | HEK293 | [5][7] |

| Compound 2q (10 µM) | 0.091 ± 0.016 | ~3.8 | HEK293 | [5][7] |

Detailed Experimental Protocols

The characterization of KCa2.2 channel modulators predominantly relies on the patch-clamp electrophysiology technique, particularly in the inside-out configuration. This allows for precise control of the intracellular environment, including the concentration of Ca²⁺ and the application of modulators.

Cell Culture and Transfection of HEK293 Cells

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: For heterologous expression of KCa2.2 channels, HEK293 cells are transiently transfected using the calcium phosphate (B84403) method or a lipid-based transfection reagent. A plasmid cocktail containing the cDNA for the rat KCa2.2a subunit, calmodulin (CaM), and a fluorescent reporter protein (e.g., GFP) is introduced into the cells. A typical cDNA ratio is 7:4:2 (KCa2.2a:CaM:GFP).[5] Electrophysiological recordings are performed 24-48 hours post-transfection.

Inside-Out Patch-Clamp Electrophysiology

This protocol details the steps for recording KCa2.2 channel activity in excised inside-out patches from transfected HEK293 cells.

Solutions:

-

Pipette (External) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 CaCl₂. pH adjusted to 7.4 with KOH.[5][8]

-

Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with KOH.[8][9]

-

Ca²⁺ Solutions: Free Ca²⁺ concentrations are adjusted by adding calculated amounts of CaCl₂ to the bath solution containing EGTA. The final free Ca²⁺ concentration can be calculated using software such as MaxChelator.

Protocol:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.

-

Cell Plating: Transfected HEK293 cells are plated onto glass coverslips 12-24 hours before the experiment.

-

Giga-ohm Seal Formation: A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution. The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Patch Excision: The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).[10]

-

Voltage-Clamp Protocol: The membrane patch is voltage-clamped at a holding potential of 0 mV. Channel activity is elicited by voltage ramps or steps, typically from -100 mV to +100 mV.[11]

-

Modulator and Ca²⁺ Application: The excised patch is moved into the stream of a perfusion system that allows for the rapid exchange of bath solutions containing different concentrations of Ca²⁺ and the test modulator. The effect of the modulator is assessed by comparing the channel activity in the presence and absence of the compound at various Ca²⁺ concentrations.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. Data analysis is performed to determine parameters such as current amplitude, open probability, and EC₅₀ values.

Experimental Workflow for Screening KCa2.2 Modulators

The following diagram outlines a typical workflow for identifying and characterizing novel positive allosteric modulators of KCa2.2 channels.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]

- 5. escholarship.org [escholarship.org]

- 6. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Electrophysiological studies [protocols.io]

- 9. bsys.ch [bsys.ch]

- 10. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calmodulin conformational changes in the activation of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and chemical synthesis of KCa2 channel modulator 1

An In-depth Technical Guide to the Discovery and Chemical Synthesis of KCa2 Channel Modulator 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels. This document details the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in this area.

Introduction to KCa2 Channels and Modulator 1

Small-conductance Ca2+-activated K+ (KCa2 or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1][2] These channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization plays a key role in shaping the afterhyperpolarization following action potentials, thereby influencing neuronal firing patterns.[3] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2]

This compound (also known as compound 2o) is a novel synthetic molecule identified as a potent, subtype-selective positive modulator of KCa2 channels.[1][4] It demonstrates significant potency for the human KCa2.3 and rat KCa2.2 channel subtypes, making it a valuable tool for studying the physiological roles of these specific channels and a potential starting point for the development of therapeutics targeting conditions associated with KCa2 channel dysfunction.[1][4]

Quantitative Data

The following tables summarize the biological activity and physicochemical properties of this compound.

Table 1: Potency (EC50) of this compound on KCa2 Channel Subtypes

| Channel Subtype | EC50 (μM) | Number of Experiments (n) | Reference |

| human KCa2.3 | 0.19 ± 0.071 | 10 | [1] |

| rat KCa2.2 | 0.99 ± 0.19 | 6 | [1][4] |

Table 2: Efficacy (Emax) and Activity on Other Ion Channels

| Channel Subtype | Efficacy (Emax %) | Number of Experiments (n) | Reference |

| rat KCa2.1 | ~0% | Not specified | [1] |

| human KCa3.1 | 28.33 ± 17.87% | 5 | [1] |

| rat KCa2.2a (in presence of 10 µM modulator) | EC50 to Ca2+ of 0.11 ± 0.023 µM | 7 | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H15ClFN5 | [4] |

| Molecular Weight | 331.78 | [4] |

| CAS Number | 1019106-73-0 | [4] |

Discovery and Chemical Synthesis

This compound was developed through a structure-activity relationship (SAR) study of a series of analogs based on the scaffold of a previously identified KCa2 channel modulator, CyPPA.[1][5] The synthesis involved a nucleophilic substitution reaction.

Synthetic Scheme

The synthesis of this compound (compound 2o) and related analogs is depicted in the following logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of N-phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogs (including 2o)

This protocol is based on the synthetic methodology described for analogous compounds.[1][5]

-

Reaction Setup: A mixture of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) (1 equivalent) and the corresponding substituted aniline (e.g., 3-chloro-4-fluoroaniline for compound 2o) (1.2 equivalents) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in an appropriate solvent, such as dioxane or ethanol. A catalytic amount of a strong acid, like concentrated HCl, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the final pure compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Characterization

The primary method for characterizing the biological activity of this compound is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for assessing the modulatory effects on KCa2 channels expressed in a heterologous system (e.g., HEK293 cells).[1][6]

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are transiently transfected with plasmids encoding the specific human or rat KCa2 channel subtype of interest (e.g., hKCa2.3, rKCa2.2). A marker protein such as green fluorescent protein (GFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Pipette Solution (Intracellular): Contains (in mM): a potassium-based salt (e.g., 150 KCl), MgCl2, HEPES, and a calcium buffer (e.g., EGTA) to control the free Ca2+ concentration at a specific level (e.g., 0.15 µM to assess positive modulator effects). The pH is adjusted to 7.2.

-

Bath Solution (Extracellular): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.

-

-

Data Acquisition: Cells are voltage-clamped at a holding potential (e.g., -80 mV). Current responses are elicited by voltage ramps or steps.

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the extracellular solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The potentiation of the KCa2 current by the modulator is measured. Concentration-response curves are generated by plotting the normalized current increase against the compound concentration. The EC50 and Emax values are determined by fitting the data to the Hill equation.

Experimental Workflow

Caption: Workflow for patch-clamp electrophysiology experiments.

Mechanism of Action and Signaling Pathway

KCa2 channels are gated by the binding of intracellular Ca2+ to the constitutively associated protein calmodulin (CaM).[2][3] Positive modulators of KCa2 channels, like this compound, are thought to act by enhancing the apparent Ca2+ sensitivity of the channel.[1][3] This means that in the presence of the modulator, the channel is more likely to open at lower intracellular Ca2+ concentrations.

The binding of a positive modulator is believed to stabilize a conformation of the CaM-channel complex that favors channel opening, effectively lowering the energy barrier for Ca2+-dependent gating.[3] This leads to an increased K+ efflux for a given level of intracellular Ca2+, resulting in membrane hyperpolarization.

Caption: Signaling pathway of KCa2 channel positive modulation.

References

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

KCa2 Channel Modulator 1: A Comprehensive Pharmacological Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KCa2 Channel Modulator 1, also identified as compound 2o, is a potent and subtype-selective positive modulator of the small-conductance calcium-activated potassium (KCa2/SK) channels.[1][2][3] Developed as an analog of the prototype KCa2 channel modulator CyPPA, this compound demonstrates significantly higher potency in potentiating KCa2.2 and KCa2.3 channels.[4] Notably, it has shown promise in preclinical models for normalizing the irregular firing of Purkinje cells associated with Spinocerebellar Ataxia Type 2 (SCA2), highlighting its therapeutic potential.[1][4][5] This technical guide provides an in-depth overview of the pharmacological profile, selectivity, and experimental methodologies used to characterize this compound.

Pharmacological Profile and Selectivity

This compound exhibits significant potency and selectivity for the KCa2.2 and KCa2.3 channel subtypes. Its pharmacological activity has been characterized using inside-out patch-clamp electrophysiology on heterologously expressed human and rat channel subtypes in Human Embryonic Kidney (HEK293) cells.

Table 1: Potency of this compound on KCa2 Channel Subtypes

| Channel Subtype | Species | EC50 (µM) |

| KCa2.3 | Human | 0.19[1][2][3] |

| KCa2.2a | Rat | 0.99[1][2][3] |

Table 2: Selectivity Profile of this compound

| Channel Subtype | Species | Effect at 100 µM |

| KCa2.1 | Human | No significant response[6] |

| KCa3.1 | Human | Mostly insensitive[6] |

| KCa1.1 (BK) | Human | No effect[6] |

| Nav1.2 | Mouse (N1E-115 cells) | ~50% inhibition[6] |

This compound acts as a positive modulator by increasing the apparent Ca²⁺ sensitivity of the KCa2.2a channel. In the presence of 10 µM of the compound, the EC50 for Ca²⁺ activation was shifted to 0.11 ± 0.023 µM from a baseline of 0.35 ± 0.035 µM.[6]

Experimental Protocols

The characterization of this compound relies on standard yet meticulous experimental procedures. The following sections detail the key methodologies employed.

Heterologous Expression of KCa2 Channels in HEK293 Cells

1. Cell Culture and Maintenance:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For electrophysiological recordings, cells are passaged at 80-90% confluency and plated onto glass coverslips. It is recommended to use cells between passages 5 and 25 for optimal membrane properties.[7]

2. Transient Transfection:

-

HEK293 cells are transiently transfected with plasmid DNA encoding the specific KCa2 channel subtype using a suitable transfection reagent (e.g., Lipofectamine).

-

A co-transfection with a green fluorescent protein (GFP) plasmid is often performed to identify successfully transfected cells for patch-clamp experiments.

-

Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient channel expression on the plasma membrane.[7]

HEK293 cell transfection workflow for KCa2 channel expression.

Inside-Out Patch-Clamp Electrophysiology

This technique is crucial for studying the direct interaction of this compound with the KCa2 channel in a cell-free environment, allowing for precise control of the intracellular solution.

1. Pipette and Solution Preparation:

-

Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Pipette (extracellular) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, adjusted to pH 7.2 with KOH.

2. Recording Procedure:

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the membrane of a transfected HEK293 cell.

-

The pipette is then retracted to excise a patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).[8]

-

The membrane patch is voltage-clamped, typically at -60 mV.

-

KCa2 channel currents are elicited by perfusing the patch with bath solutions containing known concentrations of free Ca²⁺.

3. Data Acquisition and Analysis:

-

Currents are recorded using a patch-clamp amplifier and digitized.

-

The effect of this compound is determined by applying the compound to the bath solution and measuring the potentiation of the Ca²⁺-activated current.

-

Concentration-response curves are generated by applying various concentrations of the modulator to determine the EC50 value.

Workflow for inside-out patch-clamp electrophysiology.

Signaling Pathway in Cerebellar Purkinje Cells

In cerebellar Purkinje cells, KCa2.2 is the predominant KCa2 channel subtype and plays a critical role in regulating their characteristic pacemaking activity.[4] The irregular firing of these neurons is a hallmark of SCA2.[1] this compound is thought to exert its therapeutic effect by restoring the regular firing pattern.

The activation of KCa2.2 channels in Purkinje cells is tightly coupled to calcium influx through P/Q-type voltage-gated calcium channels.[9] The signaling cascade is as follows:

-

Synaptic input and intrinsic pacemaking mechanisms lead to the depolarization of the Purkinje cell membrane.

-

This depolarization activates P/Q-type voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.

-

The rise in intracellular Ca²⁺ activates KCa2.2 channels.

-

The opening of KCa2.2 channels leads to an efflux of K⁺, causing hyperpolarization of the membrane, which contributes to the afterhyperpolarization (AHP) phase of the action potential.

-

This AHP helps to regulate the firing frequency and maintain the regularity of the Purkinje cell's pacemaking.

This compound enhances the sensitivity of KCa2.2 channels to Ca²⁺, thereby amplifying their activity for a given level of calcium influx. This leads to a more robust AHP, which can help to stabilize the firing pattern of ataxic Purkinje cells.

References

- 1. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. escholarship.org [escholarship.org]

- 5. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. Calcium-Activated Potassium Channels Are Selectively Coupled to P/Q-Type Calcium Channels in Cerebellar Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of KCa2 Channels in Shaping Neuronal Afterhyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (KCa2), or SK, channels are critical regulators of neuronal excitability.[1] By translating intracellular calcium signals into membrane hyperpolarization, these channels play a fundamental role in shaping the afterhyperpolarization (AHP) that follows action potentials.[1][2] This technical guide provides an in-depth exploration of the molecular and functional characteristics of KCa2 channels, their contribution to the different components of the AHP, and the experimental methodologies used to investigate their function. A comprehensive overview of their pharmacology is also presented, highlighting their potential as therapeutic targets for a range of neurological and psychiatric disorders.[1][3]

Introduction to KCa2 Channels and Neuronal Afterhyperpolarization

Neuronal afterhyperpolarization (AHP) is a period of hyperpolarization following one or more action potentials, during which the membrane potential is more negative than the resting membrane potential.[1] The AHP is a key determinant of neuronal firing patterns, influencing spike frequency adaptation, and repetitive firing.[4][5] The AHP is typically divided into three components based on their kinetics: the fast AHP (fAHP), the medium AHP (mAHP), and the slow AHP (sAHP).

KCa2 channels are voltage-independent potassium channels activated solely by the binding of intracellular calcium (Ca2+) to their associated calmodulin (CaM) protein.[6][7] There are three subtypes of KCa2 channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[6] These channels exhibit a low single-channel conductance of approximately 2-20 pS.[4][6] Their primary function is to dampen neuronal excitability in response to increases in intracellular Ca2+ concentration.[6]

KCa2 channels are major contributors to the medium afterhyperpolarization (mAHP).[1][6] The influx of Ca2+ through voltage-gated calcium channels during an action potential, or through postsynaptic receptors like NMDA receptors, activates KCa2 channels.[8][9] The subsequent efflux of potassium ions hyperpolarizes the membrane, contributing to the mAHP and thereby regulating neuronal firing frequency and synaptic plasticity.[4][6]

Molecular Architecture and Gating Mechanism

KCa2 channels are tetramers, with each subunit comprising six transmembrane segments (S1-S6) and intracellular N- and C-termini.[7] The pore-forming loop is located between the S5 and S6 segments.[1] A crucial feature of KCa2 channels is the constitutive binding of calmodulin (CaM) to the calmodulin-binding domain (CaMBD) located on the C-terminus of each subunit.[7]

The gating of KCa2 channels is exquisitely sensitive to intracellular Ca2+ concentrations, with a half-maximal activation (EC50) in the sub-micromolar range (300-800 nM).[2][6] The binding of Ca2+ to the N-lobe of CaM induces a conformational change that is transmitted to the channel gate, leading to its opening.[9][10] This process is voltage-independent.[2][6]

The Ca2+ sensitivity of KCa2 channels is dynamically regulated by associated proteins, including protein kinase CK2 and protein phosphatase 2A (PP2A).[1][11] CK2 phosphorylation of CaM reduces the apparent Ca2+ sensitivity, while dephosphorylation by PP2A enhances it, allowing for fine-tuning of neuronal excitability.[1][5]

Biophysical and Pharmacological Properties of KCa2 Channels

The distinct biophysical and pharmacological properties of KCa2 channel subtypes allow for their specific investigation and targeting.

| Property | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference(s) |

| Single-Channel Conductance | ~4-14 pS | ~4-14 pS | ~4-14 pS | [12] |

| Calcium Sensitivity (EC50) | ~0.3 - 0.7 µM | ~0.3 - 0.7 µM | ~0.3 - 0.7 µM | [2][6] |

| Voltage Dependence | None | None | None | [2][6] |

| Apamin (B550111) Sensitivity | Sensitive | Sensitive | Sensitive | [1] |

| Other Blockers | UCL 1684, NS8593 | Scyllatoxin, Lei-Dab7 | NS8593 | [13] |

| Positive Modulators | NS309, 1-EBIO, CyPPA | NS309, 1-EBIO, CyPPA | NS309, 1-EBIO, CyPPA | [3][8] |

Table 1: Biophysical and Pharmacological Properties of KCa2 Channel Subtypes. This table summarizes key quantitative data for the different KCa2 channel subtypes, providing a basis for their identification and pharmacological manipulation.

Role in Neuronal Afterhyperpolarization

The Medium Afterhyperpolarization (mAHP)

The medium afterhyperpolarization (mAHP) is a prolonged hyperpolarization lasting for hundreds of milliseconds following an action potential and is crucial in regulating the firing frequency of neurons.[1][12] KCa2 channels are the primary drivers of the apamin-sensitive mAHP in many neuronal types, including hippocampal pyramidal neurons and dopaminergic neurons.[1][14] Following an action potential, Ca2+ influx through voltage-gated Ca2+ channels activates KCa2 channels, leading to K+ efflux and membrane hyperpolarization.[8] Positive modulators of KCa2 channels enhance the magnitude of the mAHP and slow down firing rates, while blockers like apamin reduce the mAHP, leading to increased neuronal excitability and firing frequency.[8][15]

Contribution to Fast and Slow AHPs

While KCa2 channels are most prominently associated with the mAHP, their contribution to other AHP components can vary depending on the neuronal type and specific conditions. In some neurons, the fast afterhyperpolarization (fAHP) is mediated by large-conductance Ca2+-activated K+ (BK) channels. The slow afterhyperpolarization (sAHP), a much longer-lasting hyperpolarization, is often attributed to other types of potassium channels, though in some cases, KCa2 channels may contribute, particularly following prolonged neuronal activity.[16] Intermediate-conductance Ca2+-activated K+ (IK) channels have also been implicated in the sAHP in some neuronal populations.[17]

Signaling Pathways and Experimental Workflows

KCa2 Channel Gating and Modulation Pathway

Caption: Signaling pathway of KCa2 channel activation and modulation.

Experimental Workflow for AHP Recording

Caption: Experimental workflow for measuring neuronal afterhyperpolarization.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording of AHP

This protocol describes the standard method for recording AHPs from neurons in brain slices.

Objective: To measure the afterhyperpolarization following a train of action potentials.

Materials:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

-

Recording chamber with perfusion system.

-

Patch-clamp amplifier and data acquisition system (e.g., Axon Digidata and pCLAMP software).[18]

-

Glass micropipettes (3-6 MΩ resistance).

-

Intracellular solution containing (in mM): 131 K-gluconate, 10 HEPES, 1 EGTA, 1 MgCl2, 2 ATP-Na2, 0.3 GTP-Na3, and 10 phosphocreatine; pH adjusted to 7.3.[18]

-

Pharmacological agents (e.g., apamin, TTX) as required.

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pipette Filling and Approach: Fill a glass micropipette with the intracellular solution. Approach a target neuron with the pipette while applying positive pressure.

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.[19]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[19][20]

-

Current-Clamp Recording: Switch to current-clamp mode.[20]

-

AHP Elicitation: Inject a series of depolarizing current pulses to elicit a train of action potentials.

-

Data Acquisition: Record the resulting membrane potential changes, including the AHP following the spike train.[18]

-

Analysis: Measure the amplitude and duration of the different AHP components (fast, medium, and slow).[21][22]

Pharmacological Characterization of KCa2 Channels

This protocol outlines the use of specific pharmacological agents to isolate and characterize the contribution of KCa2 channels to the AHP.

Objective: To determine the contribution of KCa2 channels to the recorded AHP.

Procedure:

-

Baseline Recording: Following the protocol for whole-cell patch-clamp recording, establish a stable baseline recording of the AHP.

-

Drug Application: Perfuse the slice with aCSF containing a specific KCa2 channel blocker (e.g., 100 nM apamin) or a positive modulator (e.g., 10 µM NS309).[14]

-

Record AHP in the Presence of the Drug: After a sufficient incubation period (typically 5-10 minutes), re-record the AHP using the same stimulation protocol.

-

Washout: If possible, wash out the drug by perfusing with normal aCSF to observe the reversal of the effect.

-

Data Analysis: Compare the amplitude and duration of the AHP before, during, and after drug application to quantify the effect of the modulator on the KCa2 channel-mediated component.

Therapeutic Implications and Future Directions

The critical role of KCa2 channels in regulating neuronal excitability makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders.[1]

-

Positive Modulators: KCa2 channel activators have shown therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and ataxia.[1][13] By enhancing the AHP, these compounds can reduce excessive neuronal firing.

-

Negative Modulators: KCa2 channel inhibitors may be beneficial in treating cognitive disorders, such as Alzheimer's disease, by enhancing neuronal excitability and synaptic plasticity.[1][15] However, potential side effects like tremors and convulsions need to be carefully considered.[13]

Future research will focus on developing more subtype-selective KCa2 channel modulators to minimize off-target effects and to further elucidate the specific roles of each KCa2 channel subtype in health and disease. The continued investigation of the molecular mechanisms governing KCa2 channel trafficking, localization, and modulation will provide new avenues for therapeutic intervention.

References

- 1. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca(2+)-activated K(+) channels (KCa2.x and KCa3.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. Neurotransmitter modulation of small-conductance Ca2+-activated K+ channels by regulation of Ca2+ gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SK channel - Wikipedia [en.wikipedia.org]

- 10. Pharmacology of Small- and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotransmitter modulation of small conductance Ca2+-activated K+ (SK) channels by regulation of Ca2+ gating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 13. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. escholarship.org [escholarship.org]

- 16. Gating properties of single SK channels in hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different types of potassium channels underlie the long afterhyperpolarization in guinea-pig sympathetic and enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Afterhyperpolarization (AHP) regulates the frequency and timing of action potentials in the mitral cells of the olfactory bulb: role of olfactory experience - PMC [pmc.ncbi.nlm.nih.gov]

- 19. personal.utdallas.edu [personal.utdallas.edu]

- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 21. researchgate.net [researchgate.net]

- 22. eneuro.org [eneuro.org]

An In-depth Technical Guide to the Physiological Functions of KCa2.1, KCa2.2, and KCa2.3 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small-conductance calcium-activated potassium (KCa2) channel isoforms: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are critical regulators of cellular excitability and play pivotal roles in a multitude of physiological processes across various organ systems. Understanding their distinct functions and regulatory mechanisms is crucial for the development of novel therapeutics targeting a range of pathologies, from neurological disorders to cardiovascular diseases.

Core Concepts: The KCa2 Channel Family

KCa2 channels are voltage-independent potassium channels gated exclusively by intracellular calcium (Ca²⁺) ions.[1] They are characterized by their small single-channel conductance, typically in the range of 4-14 pS.[2] The family comprises three members—KCa2.1, KCa2.2, and KCa2.3—encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[1] Their activation by submicromolar concentrations of intracellular Ca²⁺ is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.[3] This tight coupling between intracellular Ca²⁺ levels and K⁺ efflux allows KCa2 channels to translate Ca²⁺ signals into changes in membrane potential, thereby modulating cellular excitability.[4]

Physiological Functions Across Key Organ Systems

The three KCa2 isoforms exhibit distinct but sometimes overlapping expression patterns, which underlie their diverse physiological roles.

Central Nervous System (CNS)

In the CNS, KCa2 channels are fundamental in shaping neuronal firing patterns and synaptic plasticity.[5] They are the primary channels responsible for the medium afterhyperpolarization (mAHP) that follows an action potential, a key process in regulating neuronal firing frequency.[6][7]

-

KCa2.1 (SK1): Predominantly found in the neocortex, hippocampus, and thalamic reticular nucleus.[8] While its precise role is still under investigation, it is thought to contribute to the regulation of neuronal excitability.[8]

-

KCa2.2 (SK2): Widely expressed in the hippocampus, cerebellum, and amygdala.[8] It is the dominant isoform underlying the mAHP in many neurons and plays a crucial role in synaptic plasticity, learning, and memory.[6][9] KCa2.2 channels are functionally coupled to NMDA receptors at postsynaptic sites, forming a negative feedback loop that regulates synaptic strength.[3][10]

-

KCa2.3 (SK3): Highly expressed in the midbrain, particularly in dopaminergic neurons of the substantia nigra, and the hypothalamus.[8] It is involved in regulating the firing patterns of these neurons, which is critical for motor control and mood regulation.[2]

Cardiovascular System

All three KCa2 isoforms are expressed in the heart and play significant roles in cardiac electrophysiology.[2][11] They contribute to the repolarization of the cardiac action potential, particularly in the atria.[6]

-

KCa2.1 (SK1) and KCa2.2 (SK2): These isoforms are more abundantly expressed in the atria compared to the ventricles.[11] Their activity helps to shorten the atrial action potential duration.

-

KCa2.3 (SK3): Also present in both atria and ventricles, this isoform is implicated in atrial arrhythmogenesis.[2][6] Gain-of-function mutations in the KCNN3 gene have been associated with an increased risk of atrial fibrillation.[6]

In the vasculature, KCa2.3, along with the intermediate-conductance KCa3.1 channel, is expressed in endothelial cells and contributes to endothelium-derived hyperpolarization (EDH), a mechanism that leads to smooth muscle relaxation and vasodilation.[6]

Smooth Muscle

The role of KCa2 channels in smooth muscle is an emerging area of research. While large-conductance Ca²⁺-activated K⁺ (BK) channels are the predominant players in regulating smooth muscle tone, KCa2 channels also contribute to the regulation of contractility in certain smooth muscle types.[12][13] Their activation leads to hyperpolarization, which in turn reduces the activity of voltage-gated Ca²⁺ channels, promoting relaxation.[13] The specific contributions of each KCa2 isoform in different smooth muscle tissues are still being elucidated.

Quantitative Data Summary

The following tables summarize key quantitative data for the KCa2 channel isoforms, providing a basis for comparative analysis and experimental design.

Table 1: Biophysical Properties of KCa2 Isoforms

| Property | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference(s) |

| Single-Channel Conductance | 4 - 14 pS | 4 - 14 pS | 4 - 14 pS | [2] |

| Ca²⁺ Sensitivity (EC₅₀) | ~300 - 750 nM | ~300 - 750 nM | ~300 - 750 nM | [6] |

Table 2: Pharmacological Properties of KCa2 Modulators

| Compound | Modulator Type | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference(s) |

| Apamin | Blocker (IC₅₀) | ~1 - 12 nM | ~30 - 200 pM | ~0.6 - 4 nM | [14][15] |

| NS8593 | Negative Modulator (IC₅₀) | 600 nM | 600 nM | 600 nM | [6] |

| CyPPA | Positive Modulator (EC₅₀) | Inactive | 5.6 µM | Active | [3] |

| NS309 | Positive Modulator | Potent | Potent | Potent | [3] |

| 1-EBIO | Positive Modulator | Potent | Potent | Potent | [3] |

Signaling Pathways and Regulation

The activity of KCa2 channels is finely tuned by a complex network of intracellular signaling pathways. These regulatory mechanisms provide multiple points for therapeutic intervention.

Calmodulin-Mediated Ca²⁺ Sensing

The fundamental mechanism of KCa2 channel activation is the binding of intracellular Ca²⁺ to the constitutively associated calmodulin (CaM). This binding induces a conformational change in CaM, which in turn opens the channel pore.

Regulation by Protein Kinases and Phosphatases

The Ca²⁺ sensitivity of KCa2 channels is dynamically modulated by phosphorylation and dephosphorylation events, primarily orchestrated by Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A).

-

Casein Kinase 2 (CK2): CK2 is constitutively associated with the KCa2 channel complex and phosphorylates CaM.[16] This phosphorylation event decreases the apparent Ca²⁺ sensitivity of the channel, requiring higher intracellular Ca²⁺ concentrations for activation.[3]

-

Protein Phosphatase 2A (PP2A): PP2A is also part of the KCa2 channel complex and counteracts the action of CK2 by dephosphorylating CaM.[16] This dephosphorylation increases the channel's sensitivity to Ca²⁺.[3]

PKA-Mediated Trafficking

Protein Kinase A (PKA) plays a crucial role in regulating the surface expression of KCa2 channels. Phosphorylation of the channel by PKA can lead to its internalization from the plasma membrane, thereby reducing the number of functional channels available for activation.[3] This mechanism is particularly important in synaptic plasticity, where the downregulation of KCa2 channels can facilitate long-term potentiation.[10]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of ion channels. Below are detailed methodologies for key experiments commonly used to investigate KCa2 channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for recording the macroscopic currents flowing through KCa2 channels in a whole cell.

Objective: To measure KCa2 channel currents in cultured neurons or heterologous expression systems.

Materials:

-

Cells: Cultured neurons or HEK293 cells transiently or stably expressing the KCa2 isoform of interest.

-

External Solution (ACSF for neurons): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

-

Internal Solution (Pipette Solution): 140 mM K-gluconate, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels.

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition software.

Procedure:

-

Prepare coverslips with adherent cells.

-

Place a coverslip in the recording chamber and perfuse with external solution at 1-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a target cell with the pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a membrane potential of -70 mV.

-

Apply voltage ramps or steps to elicit KCa2 currents. Specific KCa2 currents can be isolated by subtracting currents recorded in the presence of a selective blocker like apamin.

-

Record and analyze the currents using appropriate software.

References

- 1. Animal and cellular models of atrial fibrillation: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patch Clamp Protocol [labome.com]

- 3. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trigger-Specific Remodeling of KCa2 Potassium Channels in Models of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized transfection strategy for expression and electrophysiological recording of recombinant voltage-gated ion channels in HEK-293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. youtube.com [youtube.com]

- 11. Characterization of calcium-activated potassium channels in single smooth muscle cells using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimized transfection strategy for expression and electrophysiological recording of recombinant voltage-gated ion channels in HEK-293T cells. | Semantic Scholar [semanticscholar.org]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

A Comprehensive Technical Guide to Small Molecule Modulators of KCa2 Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of small molecule modulators targeting the small-conductance calcium-activated potassium (KCa2) channels. KCa2 channels, also known as SK channels, are pivotal in regulating neuronal excitability and cellular signaling, making them attractive therapeutic targets for a range of neurological and cardiovascular disorders. This document details the pharmacology of KCa2 channel modulators, presents quantitative data for comparative analysis, outlines key experimental protocols for their study, and illustrates the associated signaling pathways and experimental workflows.

Introduction to KCa2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium (Ca²⁺), typically in the range of 300 to 750 nM.[1][2] Unlike many other potassium channels, their activation is voltage-independent. The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2] These channels play a crucial role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns and synaptic plasticity.[2] Their dysfunction has been implicated in various pathological conditions, including ataxia, epilepsy, and cardiac arrhythmias.

Pharmacology of KCa2 Channel Modulators

The pharmacological modulation of KCa2 channels can be broadly categorized into positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and channel blockers.

Positive Allosteric Modulators (PAMs): KCa2 PAMs, often referred to as activators, enhance channel activity by increasing their apparent sensitivity to intracellular Ca²⁺. This leads to a leftward shift in the Ca²⁺ concentration-response curve.[3] These compounds typically bind to a site distinct from the Ca²⁺-binding site.

Negative Allosteric Modulators (NAMs): KCa2 NAMs, or inhibitors, decrease channel activity by reducing their apparent Ca²⁺ sensitivity, resulting in a rightward shift of the Ca²⁺ concentration-response curve.[1][4][5]

Channel Blockers: These molecules physically obstruct the ion conduction pore of the channel, thereby preventing the flow of potassium ions. The bee venom toxin apamin (B550111) is a well-known peptide blocker of KCa2 channels.[2]

Quantitative Data of KCa2 Modulators

The following tables summarize the potency of various small molecule modulators for the different KCa2 channel subtypes. Potency is expressed as the half-maximal effective concentration (EC₅₀) for activators and the half-maximal inhibitory concentration (IC₅₀) for inhibitors.

Table 1: Positive Allosteric Modulators (Activators) of KCa2 Channels

| Compound | KCa2.1 (EC₅₀) | KCa2.2 (EC₅₀) | KCa2.3 (EC₅₀) | Reference(s) |

| 1-EBIO | ~150-300 µM | ~150-300 µM | ~150-300 µM | [3] |

| NS309 | ~600 nM | ~600 nM | ~600 nM | [1][3] |

| SKA-31 | 2 µM | 2 µM | 2 µM | [1] |

| CyPPA | Inactive | 7.48 ± 1.58 µM (rat) | Potentiates | [6][7] |

| Compound 2o | Inactive | 0.99 ± 0.19 µM (rat) | 0.19 ± 0.071 µM (human) | [6][7][8] |

| Compound 2q | Inactive | 0.64 ± 0.12 µM (rat) | 0.60 ± 0.10 µM (human) | [7][8][9] |

| Chlorzoxazone | Potentiates | Potentiates | Potentiates | [3][8] |

| Riluzole | Potentiates | Potentiates | Potentiates | [3] |

Table 2: Negative Allosteric Modulators (Inhibitors) and Blockers of KCa2 Channels

| Compound | KCa2.1 (IC₅₀) | KCa2.2 (IC₅₀) | KCa2.3 (IC₅₀) | Reference(s) |

| NS8593 | 600 nM | 600 nM | 600 nM | [1] |

| AP14145 | Not specified | 1.1 ± 0.3 µM | 1.1 ± 0.3 µM | [4][5] |

| Apamin | ~3-12 nM (human) | ~100 pM | ~1 nM | [10] |

| d-tubocurarine | 5 µM | 5 µM | 5 µM | [1] |

| Dequalinium | 200 nM | 200 nM | 200 nM | [1] |

| UCL1684 | 200 pM | 200 pM | 200 pM | [1] |

Experimental Protocols

The characterization of KCa2 channel modulators relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[11] It allows for the direct measurement of ion currents flowing through channels in a small patch of the cell membrane.

Objective: To measure the effect of small molecule modulators on KCa2 channel currents.

Materials:

-

HEK293 cells stably expressing the KCa2 channel subtype of interest.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH 7.2 with KOH.

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted in the external solution.

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the target KCa2 channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure macroscopic currents.

-

Inside-out patch configuration: After forming a seal, retract the pipette to excise a patch of membrane with its intracellular face exposed to the bath solution. This is ideal for studying the direct effects of intracellularly applied modulators or varying Ca²⁺ concentrations.

-

-

Recording:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage ramps or steps to elicit KCa2 currents.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the resulting changes in current amplitude.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the compound.

-

Construct concentration-response curves and fit the data to the Hill equation to determine EC₅₀ or IC₅₀ values.

-

Radioligand Binding Assay

Binding assays are used to determine the affinity and binding site of a modulator on the channel protein.

Objective: To measure the displacement of a radiolabeled ligand from KCa2 channels by a test compound.

Materials:

-

HEK293 cells expressing the KCa2 channel subtype of interest.

-

¹²⁵I-apamin (radioligand).

-

Incubation buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[12]

-

Test compounds.

-

Non-specific binding control (e.g., a high concentration of a known potent blocker like UCL 1848).[12]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Preparation: Culture and harvest HEK293 cells expressing the target KCa2 channel.

-

Incubation: In a microcentrifuge tube, mix the cell suspension with ¹²⁵I-apamin at a fixed concentration and varying concentrations of the test compound.[12]

-

Equilibration: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Fit the data to a competition binding equation to calculate the inhibitory constant (Ki).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to KCa2 channel modulation.

References

- 1. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. escholarship.org [escholarship.org]

- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Silico Docking Simulation of a Novel KCa2 Channel Modulator with KCa2.2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodology for conducting an in silico docking simulation of a representative KCa2 channel positive modulator, hereafter referred to as "Modulator 1," with the human KCa2.2 (SK2) channel. This document outlines the experimental protocols, data presentation, and visualization of key processes to facilitate research and development in the field of ion channel therapeutics.

Introduction to KCa2.2 Channels

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and cardiac action potentials.[1][2][3] The KCa2 family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2][4][5] These channels are voltage-independent and are activated by sub-micromolar concentrations of intracellular calcium (Ca²⁺) through a mechanism mediated by constitutively bound calmodulin (CaM).[1][2][4][5][6][7] Upon activation, KCa2 channels conduct potassium ions (K⁺), leading to membrane hyperpolarization, which dampens cellular excitability.[1][6]

The KCa2.2 subtype is of particular interest as a therapeutic target for a range of neurological disorders, including spinocerebellar ataxias and tremors.[2][8][9] Positive allosteric modulators that enhance the apparent Ca²⁺ sensitivity of KCa2.2 channels are promising therapeutic agents.[10][11] In silico molecular docking provides a powerful tool to predict the binding interactions of novel modulators with the KCa2.2 channel, thereby guiding the design of more potent and selective compounds.[12][13][14][15][16]

Experimental Protocol: In Silico Molecular Docking

This section details a typical workflow for the molecular docking of Modulator 1 with the KCa2.2 channel.

Protein Preparation

-

Structure Retrieval : The three-dimensional structure of the rat KCa2.2 channel in complex with a positive modulator (e.g., NS309) can be obtained from the Protein Data Bank (PDB ID: 9O7S).[17] Alternatively, the apo structure (PDB ID: 8V2G) can be utilized.[18] These cryo-EM structures provide a high-resolution template for the docking study.

-

Structure Pre-processing : The downloaded PDB file is pre-processed to prepare it for docking. This involves:

-

Removing water molecules and any co-crystallized ligands or ions not essential for the simulation.

-

Adding hydrogen atoms, which are typically absent in cryo-EM structures.

-

Assigning correct bond orders and formal charges to the protein residues.

-

Repairing any missing side chains or loops in the protein structure using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

Ligand Preparation

-

Ligand Structure Generation : The two-dimensional structure of Modulator 1 (a representative CyPPA analog) is drawn using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

3D Conversion and Optimization : The 2D structure is converted into a three-dimensional conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand has a realistic starting geometry for docking.

-

Tautomeric and Ionization States : The possible tautomeric and ionization states of the ligand at a physiological pH (e.g., 7.4) are generated. This is important as the charge state of the ligand can significantly influence its binding interactions.

Molecular Docking Simulation

-

Binding Site Definition : The binding site for positive allosteric modulators on the KCa2.2 channel has been identified at the interface between CaM and the channel's S4-S5 linker.[19][20][21] A grid box is defined around this region to confine the docking search space.

-

Docking Algorithm : A variety of docking algorithms can be employed, such as those implemented in AutoDock Vina, Glide, or GOLD.[12] These programs use different search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) and scoring functions to predict the binding pose and affinity of the ligand.

-

Docking Execution : The prepared ligand is docked into the defined binding site of the prepared KCa2.2 channel structure. The docking program will generate a series of possible binding poses for the ligand.

-

Pose Selection and Analysis : The generated docking poses are ranked based on their docking scores, which estimate the binding free energy. The top-scoring poses are visually inspected to assess their interactions with the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose that exhibits the most favorable and chemically reasonable interactions is selected as the predicted binding mode.

Data Presentation

The results of the in silico docking simulation and corresponding experimental validation data can be summarized in the following tables.

Table 1: Predicted Binding Affinity and Interactions of Modulator 1 with KCa2.2

| Parameter | Value |

| Docking Score (kcal/mol) | -9.5 |

| Predicted Binding Affinity (Ki, nM) | 50 |

| Key Interacting Residues | CaM: Lys75, Glu83; KCa2.2: Tyr362, Ile389 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: The values presented in this table are hypothetical and represent the type of data that would be generated from a docking study. The actual values would be dependent on the specific modulator and the docking software used.

Table 2: Experimental Validation of Modulator 1 Activity on KCa2 Channels

| Channel Subtype | EC₅₀ (µM) |

| KCa2.2 | 1.5 |

| KCa2.3 | 3.2 |

| KCa2.1 | > 30 |

Note: This table presents hypothetical experimental data that would be required to validate the in silico predictions and assess the subtype selectivity of Modulator 1.

Visualization of Key Processes

KCa2 Channel Activation Pathway

The following diagram illustrates the signaling pathway leading to the activation of KCa2 channels.

Caption: Signaling pathway of KCa2 channel activation by intracellular calcium.

In Silico Docking Workflow

The diagram below outlines the major steps in the in silico molecular docking workflow.

Caption: Workflow for in silico molecular docking of Modulator 1 with KCa2.2.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for identifying and optimizing novel therapeutic agents. This guide provides a comprehensive framework for conducting a docking simulation of a positive modulator with the KCa2.2 channel. By following these protocols, researchers can gain valuable insights into the molecular basis of modulator-channel interactions, which can accelerate the development of new treatments for neurological and cardiac disorders.

References

- 1. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Calcium-activated potassium channel impairing toxin ~ VenomZone [venomzone.expasy.org]

- 7. uniprot.org [uniprot.org]

- 8. KCa 2.2 (KCNN2): A physiologically and therapeutically important potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. Loss-of-function KCa2.2 mutations abolish channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Computational Drug Design on Ion Channels | Encyclopedia MDPI [encyclopedia.pub]

- 16. Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations | Cell Physiol Biochem [cellphysiolbiochem.com]

- 17. rcsb.org [rcsb.org]

- 18. guidetopharmacology.org [guidetopharmacology.org]

- 19. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Subtype-Specific Expression and Function of KCa2 Channels in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the subtype-specific expression, signaling pathways, and experimental investigation of the small-conductance calcium-activated potassium (KCa2) channels in the hippocampus. KCa2 channels, also known as SK channels, are critical regulators of neuronal excitability and synaptic plasticity, making them promising therapeutic targets for a range of neurological and psychiatric disorders. This document summarizes the current understanding of KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3) subtypes within the hippocampal formation, offering valuable insights for researchers and drug development professionals.

Data Presentation: Subtype-Specific Expression of KCa2 Channels in the Hippocampus

The precise quantitative expression levels of KCa2 channel subtypes vary across different studies and methodologies. However, a general consensus on their relative distribution within the hippocampal subfields has been established through techniques such as immunohistochemistry and in situ hybridization. The following table summarizes the qualitative and semi-quantitative expression patterns of KCa2.1, KCa2.2, and KCa2.3 protein and mRNA in the principal regions of the hippocampus: the Cornu Ammonis areas (CA1, CA2, CA3) and the Dentate Gyrus (DG).

| Channel Subtype | Hippocampal Subregion | Protein Expression Level | mRNA Expression Level | Cellular Localization | Key Functional Role |

| KCa2.1 (SK1) | Dentate Gyrus (DG) | High | Moderate | Somatodendritic | Contribution to slow afterhyperpolarization (sAHP) |

| CA1 | Low to Moderate | Low | Somatodendritic | Regulation of synaptic plasticity | |

| CA3 | Low | Low | Somatodendritic | ||

| KCa2.2 (SK2) | CA1 | High | High | Stratum oriens (B10768531) and radiatum (dendritic) | Primary contributor to medium afterhyperpolarization (mAHP)[1] |

| CA3 | High | High | Stratum oriens and radiatum (dendritic) | Regulation of neuronal firing patterns | |

| Dentate Gyrus (DG) | Low | Low | Somatodendritic | Modulation of learning and memory[1] | |

| KCa2.3 (SK3) | CA1 | Moderate | Moderate | Somatodendritic | Contribution to mAHP, modulation by learning |

| CA3 | Moderate | Moderate | Somatodendritic | ||

| Dentate Gyrus (DG) | Moderate | Moderate | Somatodendritic |

Signaling Pathways of KCa2 Channels in Hippocampal Neurons

KCa2 channels are voltage-independent and their activation is solely dependent on the binding of intracellular calcium (Ca²⁺) to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel. The primary sources of Ca²⁺ for KCa2 channel activation in hippocampal neurons are N-methyl-D-aspartate receptors (NMDARs) and voltage-gated calcium channels (VGCCs), particularly the Cav2.3 subtype.

The functional coupling of these channels creates a negative feedback loop that regulates neuronal excitability. An influx of Ca²⁺ through NMDARs or VGCCs during synaptic transmission or action potentials leads to the opening of KCa2 channels. The subsequent efflux of potassium (K⁺) hyperpolarizes the neuron, which contributes to the afterhyperpolarization (AHP) following an action potential and can reduce the duration of excitatory postsynaptic potentials (EPSPs). This hyperpolarization can also relieve the magnesium (Mg²⁺) block from NMDARs, thereby modulating synaptic plasticity.

Signaling Pathway Diagram

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the expression and function of KCa2 channels in the hippocampus.

Immunohistochemistry (IHC) for KCa2 Channel Protein Localization

Immunohistochemistry is employed to visualize the distribution of KCa2 channel proteins within the hippocampal circuitry.

Protocol Outline:

-

Tissue Preparation:

-

Perfuse a mouse or rat transcardially with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

-

Section the brain into 30-40 µm thick coronal or sagittal slices using a cryostat or vibratome.

-

-

Staining:

-

Wash free-floating sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate the sections with a primary antibody specific to the KCa2 subtype of interest (e.g., rabbit anti-KCa2.2) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:500 is common.

-

Wash the sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Wash the sections in PBS.

-

Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the sections using a confocal or fluorescence microscope.

-

Analyze the images to determine the subcellular and regional distribution of the KCa2 channel subtype.

-

In Situ Hybridization (ISH) for KCa2 Channel mRNA Expression

In situ hybridization is used to detect the location and relative abundance of KCa2 channel mRNA transcripts.

Protocol Outline:

-

Probe Preparation:

-

Synthesize antisense and sense RNA probes labeled with digoxigenin (B1670575) (DIG) or a fluorescent marker from a cDNA template corresponding to a unique region of the KCa2 subtype mRNA.

-

-

Tissue Preparation:

-

Prepare fresh-frozen brain sections (10-20 µm) using a cryostat and mount them on RNase-free slides.

-

-

Hybridization:

-

Fix the sections with 4% PFA.

-

Treat with proteinase K to improve probe accessibility.

-

Prehybridize the sections in a hybridization buffer.

-

Hybridize the sections with the labeled probe overnight at a specific temperature (e.g., 65°C).

-

-

Washing and Detection:

-

Perform stringent washes to remove non-specifically bound probe.

-

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP) or a fluorescent substrate.

-

-

Imaging and Analysis:

-

Image the sections using a bright-field or fluorescence microscope.

-

Analyze the signal intensity to determine the relative expression levels of the KCa2 mRNA in different hippocampal regions.

-

Whole-Cell Patch-Clamp Electrophysiology for KCa2 Channel Function

This technique allows for the direct measurement of KCa2 channel currents in individual hippocampal neurons.

Protocol Outline:

-

Slice Preparation:

-

Rapidly dissect the hippocampus from a mouse or rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Cut acute hippocampal slices (300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a near-physiological temperature.

-

Visualize neurons using a microscope with differential interference contrast (DIC) optics.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest using a glass micropipette filled with an intracellular solution.

-

To isolate KCa2 currents, which are responsible for the afterhyperpolarization, apply a depolarizing voltage step to elicit action potentials. The subsequent outward current is the AHP current.

-

Pharmacologically block other potassium channels to isolate the apamin-sensitive KCa2 currents. Apamin is a specific blocker of KCa2 channels.

-

-

Data Analysis:

-

Measure the amplitude and decay kinetics of the apamin-sensitive outward current to quantify the contribution of KCa2 channels to the AHP.

-

Experimental Workflow Diagram

Logical Relationships in KCa2 Channel Research

The investigation of KCa2 channels in the hippocampus follows a logical progression from identifying their presence and location to understanding their functional role and physiological significance. This process often involves correlational and interventional studies.

Logical Relationship Diagram

This guide provides a foundational understanding of the subtype-specific expression and function of KCa2 channels in the hippocampus. Further research is needed to fully elucidate the precise quantitative distribution and the intricate roles of these channels in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. The methodologies and conceptual frameworks presented here offer a solid starting point for such investigations.

References

The Therapeutic Promise of KCa2 Channel Modulation in Spinocerebellar Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals